molecular formula C11H13ClO2S B13642483 Cyclopropyl(p-tolyl)methanesulfonyl chloride

Cyclopropyl(p-tolyl)methanesulfonyl chloride

Cat. No.: B13642483
M. Wt: 244.74 g/mol
InChI Key: NEMNTBYZMTVNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(p-tolyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C11H13ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a cyclopropyl and a p-tolyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(p-tolyl)methanesulfonyl chloride can be synthesized through the reaction of p-toluenesulfonyl chloride with cyclopropylmethanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction is carried out under controlled conditions to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(p-tolyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

    Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

    Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Bases: Pyridine, triethylamine

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    Sulfonamides: Formed from the reaction with amines

    Sulfonate Esters: Formed from the reaction with alcohols

    Alkenes: Formed from elimination reactions

Scientific Research Applications

Cyclopropyl(p-tolyl)methanesulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

    Biology: Employed in the modification of biomolecules to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropyl(p-tolyl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity.

    Tosyl chloride: Another sulfonyl chloride compound with a tolyl group, commonly used in organic synthesis.

Uniqueness

Cyclopropyl(p-tolyl)methanesulfonyl chloride is unique due to the presence of both cyclopropyl and p-tolyl groups, which can impart distinct reactivity and properties compared to other sulfonyl chlorides. This makes it a valuable reagent in specific synthetic applications where these groups are desired.

Properties

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

IUPAC Name

cyclopropyl-(4-methylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C11H13ClO2S/c1-8-2-4-9(5-3-8)11(10-6-7-10)15(12,13)14/h2-5,10-11H,6-7H2,1H3

InChI Key

NEMNTBYZMTVNMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2CC2)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.